3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid
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Overview
Description
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine core, which is known for its stability and versatility in various chemical reactions. The incorporation of a difluoromethyl group enhances its chemical properties, making it a valuable scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid typically involves the fluorination of pyrazolo[1,5-a]pyridine derivatives. One common method includes the reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acids with a fluorinating reagent such as Selectfluor. This reaction is carried out in anhydrous acetonitrile (MeCN) and monitored by 1H NMR spectroscopy to ensure the formation of the desired fluorinated product .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using phase-transfer catalysts and controlling the reaction conditions to achieve high purity and yield. The use of acetyl pyrazole as an intermediate and its subsequent oxidation with sodium hypochlorite (NaOCl) has been reported to produce the compound with up to 99% purity .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaOCl.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) in aqueous conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NaOCl yields a highly pure form of the compound, while nucleophilic substitution can introduce various functional groups to the pyrazolo[1,5-a]pyridine core .
Scientific Research Applications
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit or activate various biochemical pathways, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
- 3-Fluoro-2-phenylpyrazolo[1,5-a]pyridine
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
3-(Difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid stands out due to its difluoromethyl group, which imparts unique chemical properties such as increased metabolic stability and enhanced binding affinity to molecular targets. These characteristics make it a promising candidate for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-(difluoromethyl)pyrazolo[1,5-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c10-8(11)5-4-12-13-6(5)2-1-3-7(13)9(14)15/h1-4,8H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNYXHJGOJKYRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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